molecular formula C9H12BFO2 B572195 2-Fluoro-5-isopropylphenylboronic acid CAS No. 1256354-92-3

2-Fluoro-5-isopropylphenylboronic acid

Cat. No. B572195
M. Wt: 182.001
InChI Key: YXCUUQOHGRSVQC-UHFFFAOYSA-N
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Description

2-Fluoro-5-isopropylphenylboronic acid is a chemical compound with the empirical formula C9H12BFO2 . It belongs to the class of organoboron compounds and contains a boronic acid functional group. The compound’s molecular weight is approximately 182.00 g/mol .

Scientific Research Applications

  • Sensing Applications Boronic acids are increasingly utilized in various sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection .

  • Biochemical Tools Boronic acids are used as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems .

  • Materials Chemistry In materials chemistry, boronic acids are important in crystal engineering , construction of polymers with reversible properties , building unique molecular architects , functionalization of nanostructures , separation and purification of glycosylated products and feed-back controlled drug delivery (glucose) .

  • Biomedical Applications Boronic acids have been used in lipase inhibitors, human immunodeficiency virus (HIV) inhibitors, glucose sensors, insulin delivery systems, dopamine sensors, supports for cell growth, and BNCT agents .

  • Organic Synthesis Boronic acids are very important in organic chemistry, for example, in Suzuki-Miyaura coupling , aromatic functionalization , protection of diols , Diels-Alder reactions , asymmetric synthesis of amino acids , selective reduction of aldehydes , carboxylic acid activation , transition metal-catalyzed asymmetric conjugate additions of boronic acids , addition to carbonyl and imine derivatives , and as a template in organic synthesis .

  • Cross-Coupling Reactions Borinic acids have been used in cross-coupling reactions .

  • Fluorescence Visualization of Tumors Boronic acid-carbohydrate interactions have been employed for the fluorescence visualization of tumors .

  • Nucleic Acid Research Boronic acids have been used in nucleic acid research . They have been used to synthesize compounds containing carbon-boron bonds . Because of their ability to bind reversibly with 1,2- and 1,3-diols, boronic acids have found wide applications as saccharides sensors .

  • Biomedical Applications Boron was misconstrued as a toxic element for animals, which retarded the growth of boron-containing drug discovery in the last century . Nevertheless, modern applications of boronic acid derivatives are attractive in biomedical applications after the declaration that boron is a ‘probable essential element’ for humans by the WHO .

  • Drug Discovery The approval of five boronic acid-containing drugs by the FDA has vastly impacted the use of boron in medicinal chemistry, chemical biology, drug delivery, biomaterial exploration, pharmacological improvements, and nutrition .

  • Chemical Biology Boronic acids have been used as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems .

  • Separation Technologies The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

properties

IUPAC Name

(2-fluoro-5-propan-2-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO2/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCUUQOHGRSVQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681694
Record name [2-Fluoro-5-(propan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-isopropylphenylboronic acid

CAS RN

1256354-92-3
Record name B-[2-Fluoro-5-(1-methylethyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256354-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Fluoro-5-(propan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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